molecular formula C8H11O3P B14139644 (Phenylphosphoryl)dimethanol CAS No. 39118-56-4

(Phenylphosphoryl)dimethanol

Cat. No.: B14139644
CAS No.: 39118-56-4
M. Wt: 186.14 g/mol
InChI Key: HZRXOZDYPSHFJC-UHFFFAOYSA-N
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Description

(Phenylphosphoryl)dimethanol (hypothetical structure: PhP(O)(CH₂OH)₂) is a phosphorylated diol featuring a phenyl group attached to a phosphoryl center and two hydroxymethyl (-CH₂OH) groups. Phosphorylated alcohols are notable for their ability to coordinate metal ions, enabling catalytic activity and chiral induction in organic synthesis .

Properties

CAS No.

39118-56-4

Molecular Formula

C8H11O3P

Molecular Weight

186.14 g/mol

IUPAC Name

[hydroxymethyl(phenyl)phosphoryl]methanol

InChI

InChI=1S/C8H11O3P/c9-6-12(11,7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2

InChI Key

HZRXOZDYPSHFJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenylbis(hydroxymethyl)phosphine oxide typically involves the reaction of phenylphosphine with formaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently oxidized to yield the final product. The reaction conditions, such as temperature, pH, and the presence of catalysts, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods: Industrial production of phenylbis(hydroxymethyl)phosphine oxide often involves large-scale batch or continuous processes. These methods are designed to optimize the reaction conditions to achieve high yields and minimize the formation of by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity phenylbis(hydroxymethyl)phosphine oxide suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Phenylbis(hydroxymethyl)phosphine oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxymethyl groups and the phosphorus-oxygen bond.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of phenylbis(hydroxymethyl)phosphine oxide can be achieved using reducing agents like sodium borohydride.

    Substitution: Substitution reactions involve the replacement of the hydroxymethyl groups with other functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield higher oxidation state phosphine oxides, while reduction reactions produce lower oxidation state phosphines .

Mechanism of Action

The mechanism of action of phenylbis(hydroxymethyl)phosphine oxide involves the generation of reactive species upon exposure to light. When irradiated with visible or ultraviolet light, the compound undergoes homolytic cleavage, resulting in the formation of free radicals. These radicals initiate polymerization reactions by reacting with monomers to form polymer chains . The efficiency of this process is influenced by the absorption spectrum of the compound and the intensity of the light source .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of (Phenylphosphoryl)dimethanol with three key analogs, focusing on molecular structure, applications, and research findings.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Primary Applications References
This compound Hypothetical: C₉H₁₃O₃P Phenylphosphoryl, two -CH₂OH Theoretical: Metal coordination, asymmetric catalysis
Diphenylphosphorylmethanol C₁₃H₁₃O₂P Two phenylphosphoryl, one -CH₂OH Ligand in Suzuki-Miyaura/Heck reactions; chiral auxiliary
(R/S)-Binaphthalene dimethanol C₄₆H₃₄O₄ Binaphthyl core, two -CH₂OH Chiral resolution, asymmetric synthesis
1,4-Cyclohexyl dimethanol C₈H₁₆O₂ Cyclohexyl, two -CH₂OH Polymer precursor (polyesters, polyurethans)

Diphenylphosphorylmethanol (CAS 884-74-2)

  • Structure : Features two phenyl groups and one hydroxymethyl group attached to a phosphoryl center.
  • Applications :
    • Acts as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enhancing reaction efficiency and selectivity .
    • Serves as a chiral auxiliary in asymmetric synthesis due to its ability to induce stereoselectivity.
  • Research Findings :
    • Forms stable complexes with transition metals (e.g., Pd, Ni), enabling catalytic cycles in C-C bond formation .
    • Less sterically hindered than binaphthol derivatives, favoring faster reaction kinetics but lower enantioselectivity in some cases .

(R/S)-Binaphthalene Dimethanol Derivatives

  • Structure : A binaphthyl backbone with two hydroxymethyl groups and four phenyl substituents (e.g., CAS 336185-31-0) .
  • Applications :
    • Chiral catalysts : Used in asymmetric aldol reactions and kinetic resolutions due to rigid stereochemical control .
    • Material science : High thermal stability makes it suitable for advanced polymer matrices.
  • Research Findings :
    • Bulkier structure limits solubility in polar solvents but enhances enantioselectivity in asymmetric environments .

1,4-Cyclohexyl Dimethanol

  • Structure : A cyclohexane ring with two hydroxymethyl groups at the 1,4-positions.
  • Applications: Polymer synthesis: Key monomer for producing polyesters and polyurethans with improved flexibility and chemical resistance .
  • Research Findings :
    • Lacks phosphoryl groups, reducing metal-coordination capability but improving hydrolytic stability in polymers .

Key Research Insights and Trends

Phosphoryl vs. Non-Phosphoryl Diols: Phosphorylated diols (e.g., Diphenylphosphorylmethanol) excel in catalysis but face challenges in hydrolytic stability. Non-phosphorylated analogs (e.g., cyclohexyl dimethanol) prioritize material durability .

Steric and Electronic Effects :

  • Bulky substituents (e.g., binaphthyl derivatives) enhance stereoselectivity but reduce reaction rates .

Industrial Relevance: Cyclohexyl dimethanol is widely used in polymer industries, while phosphorylated analogs remain niche in pharmaceutical synthesis .

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